molecular formula C16H25BrN2OS B14918967 4-bromo-5-propyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide

4-bromo-5-propyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide

Cat. No.: B14918967
M. Wt: 373.4 g/mol
InChI Key: GPIJZUSLHWCHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-5-PROPYL-N~2~-(1-PROPYL-4-PIPERIDYL)-2-THIOPHENECARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a bromine atom, a propyl group, and a piperidyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-5-PROPYL-N~2~-(1-PROPYL-4-PIPERIDYL)-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of the bromine atom to the thiophene ring.

    Alkylation: Addition of the propyl group to the thiophene ring.

    Amidation: Formation of the carboxamide group by reacting with an appropriate amine, such as 1-propyl-4-piperidylamine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would include:

    Raw Material Preparation: Sourcing and purification of starting materials.

    Reaction Optimization: Controlling temperature, pressure, and reaction time to maximize efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-5-PROPYL-N~2~-(1-PROPYL-4-PIPERIDYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-BROMO-5-PROPYL-N~2~-(1-PROPYL-4-PIPERIDYL)-2-THIOPHENECARBOXAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of specific receptors in the body.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

    Signal Transduction: Affecting cellular signaling pathways to alter physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-5-PROPYL-2-THIOPHENECARBOXAMIDE: Lacks the piperidyl group, which may affect its biological activity.

    5-PROPYL-N~2~-(1-PROPYL-4-PIPERIDYL)-2-THIOPHENECARBOXAMIDE: Lacks the bromine atom, which may influence its reactivity and interactions.

Uniqueness

4-BROMO-5-PROPYL-N~2~-(1-PROPYL-4-PIPERIDYL)-2-THIOPHENECARBOXAMIDE is unique due to the presence of both the bromine atom and the piperidyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H25BrN2OS

Molecular Weight

373.4 g/mol

IUPAC Name

4-bromo-5-propyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide

InChI

InChI=1S/C16H25BrN2OS/c1-3-5-14-13(17)11-15(21-14)16(20)18-12-6-9-19(8-4-2)10-7-12/h11-12H,3-10H2,1-2H3,(H,18,20)

InChI Key

GPIJZUSLHWCHON-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)NC2CCN(CC2)CCC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.